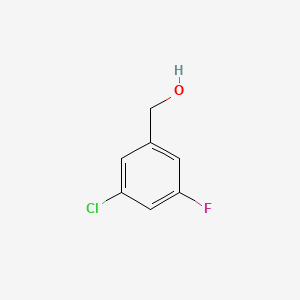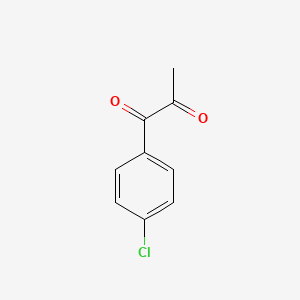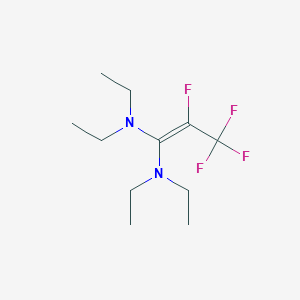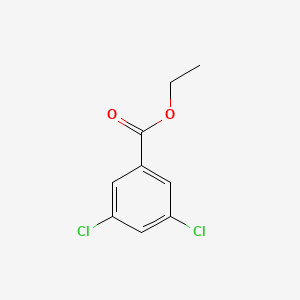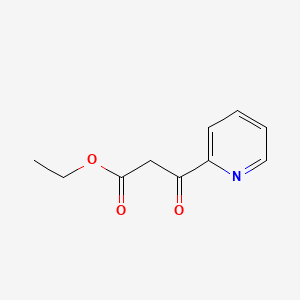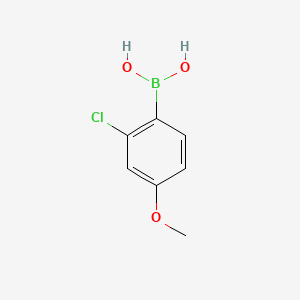
2-Chloro-4-methoxyphenylboronic acid
描述
2-Chloro-4-methoxyphenylboronic acid (2-CMPA) is an organic compound with a wide range of applications in the field of organic synthesis. It is a boronic acid derivative, which is a type of organic compound that contains a boron atom and two oxygen atoms connected by a single bond. 2-CMPA is used in organic synthesis for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Methoxyphenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Method : The Suzuki-Miyaura cross-coupling reaction is a type of organic reaction, where a boron compound (the boronic acid) and an organohalide are coupled with the aid of a palladium catalyst .
- Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis
- Application : Pinacol boronic esters, which are similar to 2-Methoxyphenylboronic acid, are used in the catalytic protodeboronation .
- Method : This process involves the removal of a boron group from the boronic ester, utilizing a radical approach .
- Results : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Preparation of Axially-Chiral Biarylphosphonates
- Field : Organic Chemistry
- Application : 4-Methoxy-2-methylphenylboronic acid, a compound similar to 2-Chloro-4-methoxyphenylboronic acid, is used in the preparation of axially-chiral biarylphosphonates .
- Method : This involves asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
- Results : This method allows for the synthesis of axially-chiral biarylphosphonates .
-
Preparation of Arylpyrimidines
- Field : Medicinal Chemistry
- Application : 4-Methoxy-2-methylphenylboronic acid is also used in the preparation of arylpyrimidines .
- Method : The specific method of preparation is not mentioned, but it likely involves a coupling reaction .
- Results : Arylpyrimidines are important structures in medicinal chemistry, often found in bioactive compounds .
-
Aromatization Reagents
- Field : Organic Synthesis
- Application : 2-Methoxyphenylboronic acid, which is structurally similar to 2-Chloro-4-methoxyphenylboronic acid, can be used as an aromatization reagent .
- Method : This involves the use of arylboronic acids as safe and environmentally friendly new aromatization reagents .
- Results : This method allows for the scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Synthesis
- Application : Pinacol boronic esters, which are similar to 2-Chloro-4-methoxyphenylboronic acid, are used in the catalytic protodeboronation .
- Method : This process involves the removal of a boron group from the boronic ester, utilizing a radical approach .
- Results : Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Methoxyphenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Method : The Suzuki-Miyaura cross-coupling reaction is a type of organic reaction, where a boron compound (the boronic acid) and an organohalide are coupled with the aid of a palladium catalyst .
- Results : This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
属性
IUPAC Name |
(2-chloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGPWGCRVKCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378380 | |
| Record name | 2-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxyphenylboronic acid | |
CAS RN |
219735-99-6 | |
| Record name | 2-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

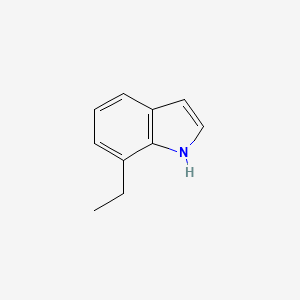
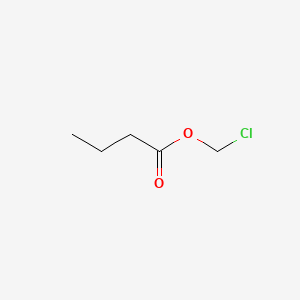
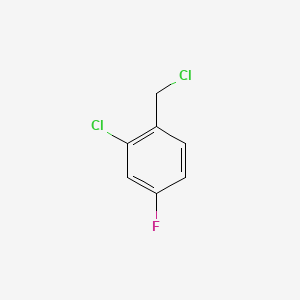
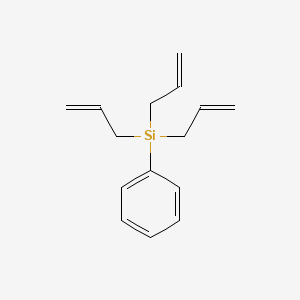
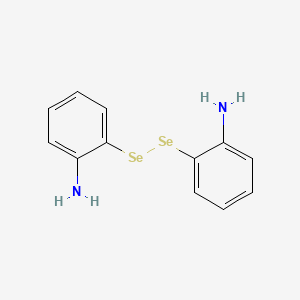
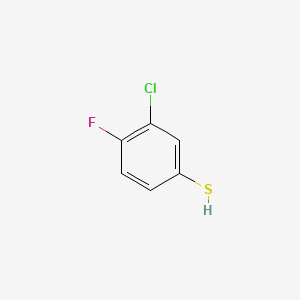
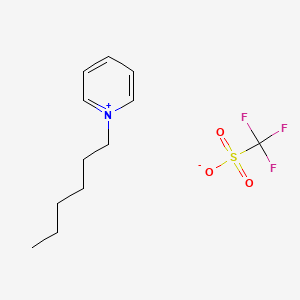
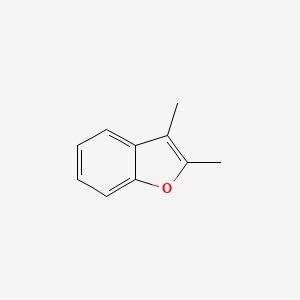
![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)
